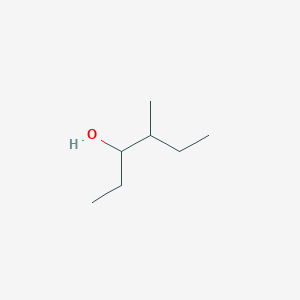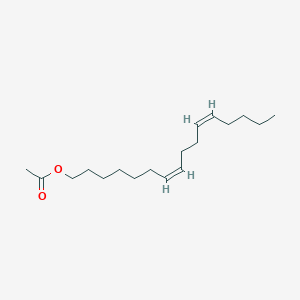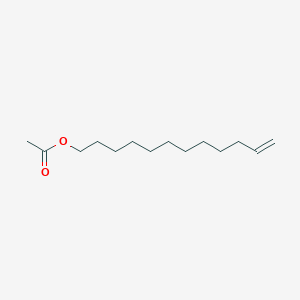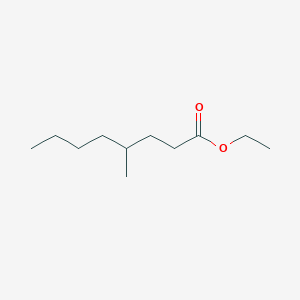
4,5,5-Trimethyloxolan-2-on
Übersicht
Beschreibung
2(3H)-Furanone, dihydro-4,5,5-trimethyl- is a heterocyclic organic compound. It belongs to the family of furanones, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its furanone ring structure with three methyl groups attached, making it a unique and interesting molecule for scientific research.
Wissenschaftliche Forschungsanwendungen
2(3H)-Furanone, dihydro-4,5,5-trimethyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antifungal properties. In medicine, it is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Furanone, dihydro-4,5,5-trimethyl- typically involves the condensation of α-hydroxyketones with compounds containing active methylene groups. One common method is the reaction of tertiary α-hydroxyketones with N-aryl-2-cyanoacetamides in the presence of sodium methoxide in dry methanol at 35–40°C for 5 hours . This reaction proceeds under mild conditions and yields high amounts of the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of starting materials and reagents on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions: 2(3H)-Furanone, dihydro-4,5,5-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the furanone ring and the methyl groups, which can participate in different chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like sulfuric acid and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired transformation, but typically involve moderate temperatures and the use of solvents like methanol or diethyl ether .
Major Products: The major products formed from the reactions of 2(3H)-Furanone, dihydro-4,5,5-trimethyl- depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield carboxylic acids, while reduction reactions can produce alcohols or other reduced derivatives.
Wirkmechanismus
The exact mechanism of action of 2(3H)-Furanone, dihydro-4,5,5-trimethyl- is not well understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2(3H)-Furanone, dihydro-4,5,5-trimethyl- can be compared with other similar compounds, such as 2,5-dihydro-2-oxofuran derivatives. These compounds share a similar furanone ring structure but differ in the substituents attached to the ring. The unique combination of methyl groups in 2(3H)-Furanone, dihydro-4,5,5-trimethyl- gives it distinct chemical and biological properties .
List of Similar Compounds:- 2,5-Dihydro-2-oxofuran-3-carboxylic acid
- 3-Acetyl-4,5,5-trimethyl-5H-furan-2-one
- N-aryl-2,5-dihydro-2-iminofuran-3-carboxamides
Eigenschaften
IUPAC Name |
4,5,5-trimethyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-4-6(8)9-7(5,2)3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRGENJWPWBOMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC1(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














